3-Ethylsulfinylphenylboronic acid
Overview
Description
3-Ethylsulfinylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3S and its molecular weight is 198.05 g/mol. The purity is usually 95%.
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Biological Activity
3-Ethylsulfinylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylsulfinyl group. The molecular formula is , with a molecular weight of approximately 214.07 g/mol. The presence of the sulfinyl group is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity. This interaction is particularly relevant in the context of glycosidases and proteases, where boronic acids can serve as competitive inhibitors.
Antimicrobial Activity
Research has indicated that phenylboronic acid derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit class A and C β-lactamases, enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The ability of these compounds to restore the efficacy of β-lactam antibiotics against resistant strains highlights their potential as therapeutic agents in combating bacterial infections .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. In particular, it has shown promise in inhibiting serine β-lactamases (SBLs). Molecular docking studies revealed strong binding affinity to these enzymes, suggesting that this compound could be developed into a new class of SBL inhibitors .
Case Studies
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Inhibition of β-Lactamases :
- A series of experiments were conducted using this compound derivatives against clinical strains expressing KPC-2 and AmpC β-lactamases. The results indicated a significant reduction in enzyme activity when combined with meropenem, demonstrating synergistic effects that restored antibiotic susceptibility .
- Therapeutic Potential :
Comparison of Biological Activity
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₉H₁₃BO₄S | Inhibits β-lactamases; potential cancer therapeutic |
3-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | Antimicrobial; enzyme inhibitor |
4-(Methanesulfonyl)phenylboronic acid | C₇H₉BO₄S | Moderate enzyme inhibition; used in organic synthesis |
Properties
IUPAC Name |
(3-ethylsulfinylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBFKULBTXMUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660495 | |
Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-07-8 | |
Record name | B-[3-(Ethylsulfinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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